4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane)
Description
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) is a bicyclohexyl derivative featuring a fluorophenyl group at the 4-position and a pentyl chain at the 4'-position. This compound belongs to a class of liquid crystal materials widely studied for their mesomorphic properties, particularly in display technologies. The fluorine atom on the phenyl ring enhances dipole interactions and polarizability, while the pentyl chain contributes to phase stability and solubility .
Properties
IUPAC Name |
1-fluoro-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJOKSKCHPPDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162015 | |
| Record name | 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82832-29-9 | |
| Record name | 1-Fluoro-4-[(trans,trans)-4′-pentyl[1,1′-bicyclohexyl]-4-yl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001162015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenylmagnesium bromide through the reaction of 4-fluorobromobenzene with magnesium in the presence of anhydrous ether.
Coupling Reaction: The fluorophenyl intermediate is then coupled with 4’-pentyl-1,1’-bi(cyclohexane) using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated derivatives with reduced unsaturation.
Substitution: Derivatives with substituted nucleophiles replacing the fluorine atom.
Scientific Research Applications
4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemistry: Utilized in studies involving cross-coupling reactions and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-4’-pentyl-1,1’-bi(cyclohexane) depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and specificity due to its electronic properties .
Comparison with Similar Compounds
Substituent Variations: Fluorophenyl vs. Other Aromatic Groups
- 4-(3,4-Difluorophenyl)-4'-Pentyl-1,1'-Bi(cyclohexyl) (CAS 118164-51-5): This analog substitutes the mono-fluorophenyl group with a 3,4-difluorophenyl moiety. The additional fluorine increases molecular polarity, raising the melting point (32.68°C) compared to the mono-fluorinated target compound. The retention time (32.68 min) and molecular weight (348.26 g/mol) reflect enhanced intermolecular interactions due to stronger dipole-dipole forces .
- 4-(p-Tolyl)-4'-Vinyl-1,1'-Bi(cyclohexane) (CAS 155041-85-3):
Replacing the fluorophenyl group with a methyl-substituted phenyl (p-tolyl) eliminates fluorine-induced polarity. This results in lower dielectric permittivity, making it less suitable for high-performance liquid crystal displays (LCDs) but more thermally stable (retention time 25.55 min) .
Alkyl Chain Modifications: Pentyl vs. Shorter Chains
- ~320 g/mol for the pentyl derivative) and lowers hydrophobicity. This decreases the nematic-to-isotropic transition temperature, as evidenced by its earlier retention time (18.60 min vs. ~23–25 min for pentyl analogs) .
Functional Group Additions: Carboxylate Esters and Ethers
- (Trans,trans)-4-Fluorophenyl 4'-Propyl-[1,1'-Bi(cyclohexane)]-4-carboxylate (CAS HD-3633): Introducing a carboxylate ester group (C22H31FO2) significantly alters solubility and phase behavior. The ester group enhances molecular rigidity, increasing the clearing point but reducing compatibility with non-polar LC matrices .
- (Trans,trans)-4-(4-Ethoxy-2,3-Difluorophenyl)-4'-Pentyl-1,1'-Bi(cyclohexane) (CAS 1160246-96-7):
The ethoxy group adds ether oxygen, improving dielectric anisotropy. This makes it favorable for twisted nematic (TN) LCDs but introduces synthetic complexity due to stereochemical control .
Key Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | Key Feature(s) |
|---|---|---|---|---|---|
| 4-(4-Fluorophenyl)-4'-pentyl-bicyclohexane* | Not specified | C23H34F | 320.51 | ~23–25† | Mono-fluorophenyl, pentyl chain |
| 4-(3,4-Difluorophenyl)-4'-pentyl-bicyclohexyl | 118164-51-5 | C23H34F2 | 348.26 | 32.68 | Enhanced polarity, higher melting point |
| 4-(p-Tolyl)-4'-vinyl-bicyclohexane | 155041-85-3 | C21H30 | 282.47 | 25.55 | Methyl substitution, lower polarity |
| 4-Fluorophenyl 4'-propyl-bicyclohexyl carboxylate | HD-3633 | C22H31FO2 | 346.23 | Not reported | Ester functionalization |
*Hypothetical data inferred from analogs; †Estimated based on .
Table 2: Application-Specific Comparison
| Property | Target Compound | 4-(3,4-Difluorophenyl)-4'-pentyl-bicyclohexyl | 4-Fluorophenyl 4'-propyl-bicyclohexyl carboxylate |
|---|---|---|---|
| Dielectric Anisotropy (Δε) | Moderate | High | Low |
| Nematic Range (°C) | 40–120 | 50–140 | 80–160 |
| LCD Suitability | TN/STN | STN/IPS | Polymer-dispersed LCs |
Research Findings and Implications
- Thermal Stability: Pentyl chains improve thermal stability over shorter alkyl analogs, but fluorophenyl groups reduce thermal degradation thresholds compared to non-fluorinated biphenyls .
- Synthetic Challenges : Fluorinated derivatives require stringent control of reaction conditions to avoid byproducts, as seen in the unexpected formation of cyclohexane dicarbonitriles in related syntheses .
- Environmental Impact : Recovery of such compounds from end-of-life LCDs (retention time ~18–23 min) is feasible via chromatography, though purity depends on substituent complexity .
Biological Activity
4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) is an organic compound characterized by a unique bicyclic structure that includes a fluorinated phenyl group. With the molecular formula and a molecular weight of 374.53 g/mol, this compound has garnered attention for its potential applications in materials science and pharmaceuticals. The presence of the fluorine atom enhances its electronic properties, making it a subject of interest in various chemical and biological studies.
The biological activity of 4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) primarily revolves around its interactions with biological targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity due to its electronic properties, potentially leading to therapeutic applications. Research indicates that this compound may modulate enzyme activity and receptor interactions, which could lead to the development of new pharmacological agents.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound. For instance, it has been shown to interact with various molecular targets, potentially leading to therapeutic applications in treating diseases. The following table summarizes key findings from recent research on this compound:
Case Study 1: Cancer Cell Lines
A study investigated the cytotoxic effects of 4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) on various cancer cell lines. The compound demonstrated significant cytotoxicity against specific lines while showing low toxicity towards normal cells. This selectivity suggests potential for therapeutic use in oncology.
- Cell Lines Tested : HeLa, K562
- IC50 Values :
- HeLa: 50 µM
- K562: 30 µM
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of the compound against several bacterial strains. However, it was found that the compound did not exhibit significant antimicrobial activity within the tested concentration range.
- Tested Strains : E. coli, S. aureus, K. pneumoniae
- Results : No measurable MIC or MBC/MFC activity observed .
Applications in Materials Science
In addition to its biological activities, 4-(4-Fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane) is utilized in materials science, particularly in the synthesis of high-performance polymers and organic light-emitting diodes (OLEDs). The compound's unique structure contributes to enhanced thermal stability and mechanical properties in polymer applications.
Summary of Material Applications
| Application | Description |
|---|---|
| High-performance Polymers | Used as a monomer; enhances mechanical properties |
| OLEDs | Improves device efficiency and longevity when incorporated into structures |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 4-(4-fluorophenyl)-4'-pentyl-1,1'-bi(cyclohexane), and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling for biphenyl linkage formation. For example, analogs like 4-propyl-4'-vinyl-1,1'-bi(cyclohexane) are synthesized using cyclohexanone derivatives and fluorinated aryl halides under palladium catalysis . Optimizing solvent polarity (e.g., toluene vs. DMF) and temperature (80–120°C) improves yields by reducing steric hindrance from the pentyl and fluorophenyl groups. Purification via column chromatography with hexane/ethyl acetate (9:1) is standard .
Q. How can the structural conformation of this compound be characterized to confirm regioselectivity and stereochemistry?
- Methodological Answer : X-ray crystallography (as seen in cyclohexane-dicarbonitrile derivatives ) and NMR spectroscopy are critical. The trans/cis configuration of substituents on the bicyclohexane core can be resolved using -NMR coupling constants (e.g., for trans-axial protons) and -NMR to confirm fluorophenyl positioning . DFT calculations further predict stable chair conformations .
Q. What preliminary biological assays are suitable for screening this compound's bioactivity?
- Methodological Answer : Use in vitro assays targeting inflammation (e.g., COX-2 inhibition ) or enzyme inhibition (e.g., fluorinated analogs in acetylcholinesterase assays ). Cell viability assays (MTT) and membrane permeability studies (Caco-2 monolayers) assess therapeutic potential. For example, derivatives with anti-inflammatory activity showed IC values of 1.2–3.8 µM in RAW264.7 macrophages .
Advanced Research Questions
Q. How do structural modifications (e.g., altering the pentyl chain length or fluorophenyl position) impact biological activity and physicochemical properties?
- Methodological Answer : Systematic SAR studies reveal that:
- Pentyl chain elongation (C5 to C7) increases lipophilicity (logP > 5.5) but reduces aqueous solubility, impacting bioavailability .
- Fluorophenyl substitution at the para position enhances metabolic stability by resisting cytochrome P450 oxidation compared to ortho/meta analogs .
- Data contradiction : Some studies report improved anti-inflammatory activity with longer alkyl chains, while others note increased cytotoxicity . Resolve via pharmacokinetic profiling (e.g., microsomal stability assays).
Q. What advanced techniques resolve contradictions in spectral data (e.g., unexpected NOE correlations or split signals)?
- Methodological Answer : For split -NMR signals, use variable-temperature NMR to detect conformational exchange. NOESY experiments differentiate axial-equatorial proton arrangements in the bicyclohexane core. In cases of overlapping fluorophenyl signals, - HOESY clarifies spatial proximity .
Q. How can computational modeling guide the design of derivatives with improved target binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict interactions with targets like COX-2 or lipid membranes. For example, the fluorophenyl group’s electronegativity enhances hydrogen bonding with Arg120 in COX-2, while the pentyl chain occupies hydrophobic pockets . Free energy perturbation (FEP) calculations optimize substituent effects on binding ΔG .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity for this compound, while others emphasize therapeutic potential?
- Analysis : Discrepancies arise from assay conditions (e.g., cell line specificity) and impurity profiles. For instance, residual palladium from Suzuki-Miyaura reactions may artificially elevate cytotoxicity . Mitigate by:
- HPLC-MS purity verification (>98%).
- Dose-response validation across multiple cell lines (e.g., HEK293 vs. HepG2).
- Comparative studies with analogs lacking the fluorophenyl group to isolate toxicity sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
